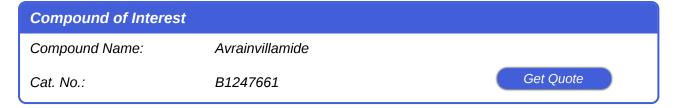


# Unraveling Avrainvillamide: A Technical Guide to its Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Avrainvillamide**, a structurally complex indole alkaloid, has garnered significant attention in the scientific community due to its potent biological activities. Isolated from the marine fungus Aspergillus sp., this natural product exhibits a unique bicyclo[2.2.2]diazaoctane core, a feature that has presented a formidable challenge to synthetic chemists and intrigued medicinal chemists. This technical guide provides an in-depth exploration of the structure elucidation and stereochemical assignment of **avrainvillamide**, detailing the key experimental methodologies and data that have been instrumental in defining its intricate three-dimensional architecture.

## Spectroscopic and Physical Data

The initial characterization of **avrainvillamide** relied on a combination of spectroscopic techniques and physical measurements. High-resolution mass spectrometry (HRMS) established its molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy provided the foundational data for elucidating its complex connectivity. The optical activity of **avrainvillamide** confirmed its chiral nature, a key feature that was later defined through total synthesis and chiroptical methods.

## **Table 1: Physicochemical Properties of Avrainvillamide**



Property	Value	Reference
Molecular Formula	C26H27N3O4	[1]
Optical Rotation	$[\alpha]D = -33$ (c 0.1, CHCl <sub>3</sub> ) (Synthetic)	[1]
$[\alpha]D = -21.1 (c \ 0.19, CDCl_3)$ (Natural)	[1]	

## Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Avrainvillamide

(Note: A complete, tabulated set of experimental <sup>1</sup>H and <sup>13</sup>C NMR data with specific chemical shifts and coupling constants for **avrainvillamide** is not readily available in the public domain. The following is a representative table structure. Researchers should refer to the supporting information of the primary literature for the full spectral data.)

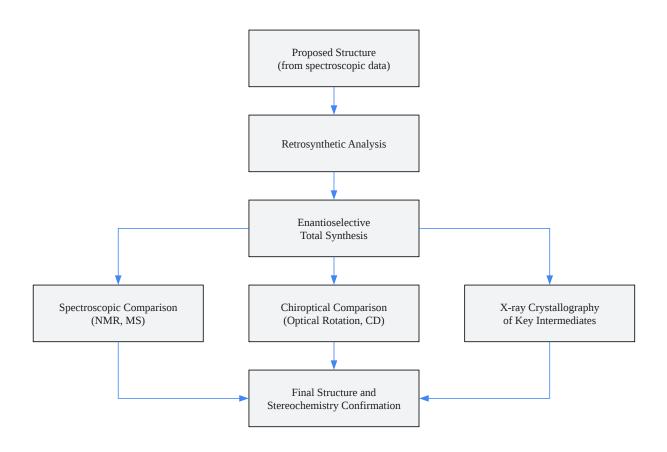
Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm, J in Hz)

## The Crucial Role of Total Synthesis in Structure Elucidation

The definitive confirmation of **avrainvillamide**'s structure and, most importantly, its absolute stereochemistry was achieved through enantioselective total synthesis. The groundbreaking work by the Baran group not only successfully synthesized the natural product but also provided a platform to rigorously validate its proposed structure.

The logical workflow for the structure elucidation through synthesis can be visualized as follows:





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**Figure 1:** Logical workflow for the structure elucidation of **avrainvillamide**.

## **Key Experimental Protocols**

The structure elucidation of **avrainvillamide** involved a series of sophisticated experimental techniques. Below are the detailed methodologies for the key experiments cited in the literature.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the connectivity of atoms and the relative stereochemistry of avrainvillamide.

#### Methodology:

- A sample of purified avrainvillamide was dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- ¹H NMR spectra were referenced to the residual solvent peak.
- 13C NMR spectra were referenced to the solvent peak.
- The connectivity of the carbon skeleton and the attachment of protons were determined by analyzing the 2D NMR data.
- Relative stereochemistry was inferred from the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

## X-ray Crystallography of Synthetic Intermediates

Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of key chiral intermediates in the total synthesis, thereby establishing the stereochemistry of the final product.

#### Methodology:

- Single crystals of a suitable synthetic intermediate were grown by slow evaporation of a solvent or by vapor diffusion.
- A selected crystal was mounted on a goniometer head of a single-crystal X-ray diffractometer.



- The crystal was cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
- X-ray diffraction data were collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
- The collected diffraction data were processed to determine the unit cell parameters and the intensities of the reflections.
- The crystal structure was solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
- The absolute stereochemistry was determined by anomalous dispersion effects, often by including a known chiral center in the molecule or by using specific crystallographic parameters (e.g., the Flack parameter).

The experimental workflow for X-ray crystallography is depicted below:



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Figure 2: Experimental workflow for X-ray crystallography.

## **Optical Rotation Measurement**

Objective: To measure the specific rotation of synthetic **avrainvillamide** and compare it with the natural product to confirm the enantiomeric series.

#### Methodology:

- A solution of known concentration (c, in g/100 mL) of the synthetic avrainvillamide was prepared in a suitable solvent (e.g., chloroform).
- The optical rotation (α) of the solution was measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (T).

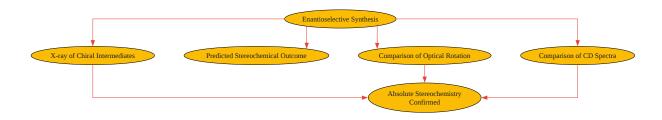


- The path length (I) of the polarimeter cell in decimeters was recorded.
- The specific rotation  $[\alpha]DT$  was calculated using the formula:  $[\alpha]DT = \alpha / (I \times c)$ .
- The sign and magnitude of the specific rotation of the synthetic material were compared to those reported for the natural product.

## **Stereochemical Assignment**

The absolute stereochemistry of **avrainvillamide** was a critical aspect of its structural puzzle. The enantioselective total synthesis was designed to control the formation of the chiral centers. The stereochemical outcome of key reactions was often predicted based on established mechanistic models and confirmed through the crystallographic analysis of intermediates. The final confirmation of the absolute configuration of the natural product was achieved by comparing the optical rotation and circular dichroism (CD) spectra of the synthetic and natural samples. The negative sign of the optical rotation of the synthetic material matching that of the natural product confirmed that the synthesis had produced the natural enantiomer.

The logical relationship for stereochemistry determination is as follows:



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Figure 3: Logical flow for the determination of avrainvillamide's absolute stereochemistry.

## Conclusion



The structure elucidation and stereochemical assignment of **avrainvillamide** stand as a testament to the power of modern chemical analysis and synthetic chemistry. Through a synergistic application of advanced spectroscopic methods, particularly NMR, and the definitive proof provided by enantioselective total synthesis and X-ray crystallography, the complex architecture of this potent natural product was unequivocally established. This detailed understanding of **avrainvillamide**'s structure is paramount for its future development as a potential therapeutic agent and serves as a blueprint for the structural determination of other complex natural products.

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### References

- 1. baranlab.org [baranlab.org]
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